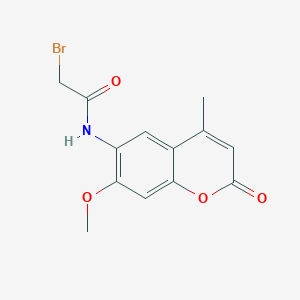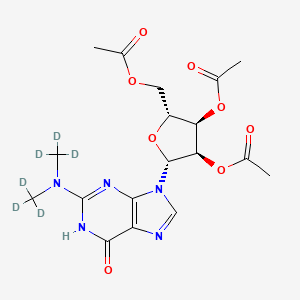![molecular formula C14H11N7O B13850957 4'-(Diazidomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B13850957.png)
4'-(Diazidomethyl)-[1,1'-biphenyl]-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-(Diazidomethyl)-[1,1’-biphenyl]-2-carboxamide is an organic compound that belongs to the class of diazo compounds. These compounds are characterized by the presence of two linked nitrogen atoms at the terminal position. The compound is known for its unique chemical structure and reactivity, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Diazidomethyl)-[1,1’-biphenyl]-2-carboxamide typically involves the reaction of 4’-bromomethyl-[1,1’-biphenyl]-2-carboxamide with sodium azide under specific conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the bromine atom with the azide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
4’-(Diazidomethyl)-[1,1’-biphenyl]-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the diazo group into amines or other functional groups.
Substitution: The azide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Sodium azide (NaN3) is commonly used for azide substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or other reduced products.
Substitution: Formation of substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
4’-(Diazidomethyl)-[1,1’-biphenyl]-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organic compounds and materials.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4’-(Diazidomethyl)-[1,1’-biphenyl]-2-carboxamide involves the interaction of its diazo group with various molecular targets. The compound can form reactive intermediates that interact with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical and biological applications to achieve specific outcomes.
Comparación Con Compuestos Similares
Similar Compounds
4’-(Diazidomethyl)-[1,1’-biphenyl]-2-carbonitrile: Similar in structure but with a nitrile group instead of a carboxamide group.
4’-(Azidomethyl)-[1,1’-biphenyl]-2-carboxamide: Similar but with an azide group instead of a diazo group.
Uniqueness
4’-(Diazidomethyl)-[1,1’-biphenyl]-2-carboxamide is unique due to its specific diazo functionality, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C14H11N7O |
|---|---|
Peso molecular |
293.28 g/mol |
Nombre IUPAC |
2-[4-(diazidomethyl)phenyl]benzamide |
InChI |
InChI=1S/C14H11N7O/c15-13(22)12-4-2-1-3-11(12)9-5-7-10(8-6-9)14(18-20-16)19-21-17/h1-8,14H,(H2,15,22) |
Clave InChI |
SSZRHGPWKNHXMC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(N=[N+]=[N-])N=[N+]=[N-])C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


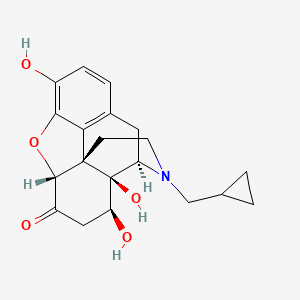
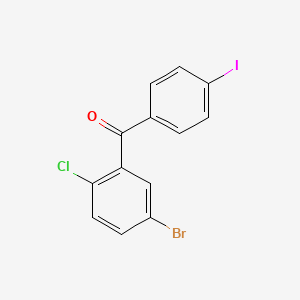
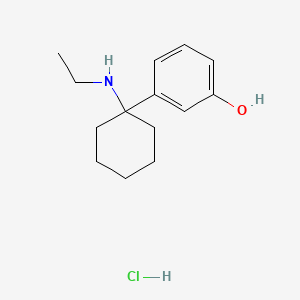


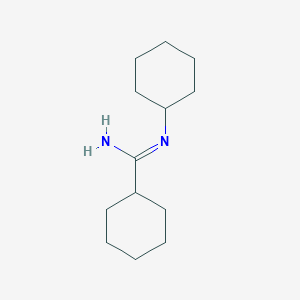

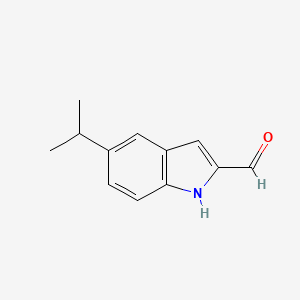
![N-[4-(4-methylpyridin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B13850930.png)

